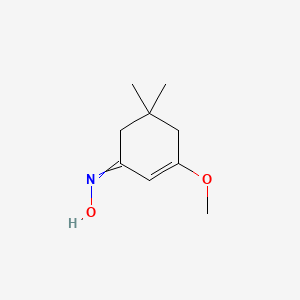
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran is an organic compound belonging to the class of pyrans. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and phenyl substituents.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the use of olefin metathesis and double bond migration sequences. For instance, allyl ethers can be converted to cyclic enol ethers using first and second-generation Grubbs’ catalysts, which are ruthenium carbene complexes activated by hydride sources such as sodium hydride or sodium borohydride . Another method involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .
Analyse Chemischer Reaktionen
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents used in these reactions include molecular iodine, sodium hydride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the presence of substituents and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-2-methyl-4-phenyl-3,6-dihydro-2H-pyran can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the ethyl, methyl, and phenyl substituents.
6-Methyl-3,4-dihydro-2H-pyran: Contains a methyl group but lacks the ethyl and phenyl groups.
4-Methoxy-6-phenethyl-2H-pyran-2-one: Contains a methoxy and phenethyl group, differing in structure and properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
65646-55-1 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
6-ethyl-6-methyl-4-phenyl-2,5-dihydropyran |
InChI |
InChI=1S/C14H18O/c1-3-14(2)11-13(9-10-15-14)12-7-5-4-6-8-12/h4-9H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
SSEIADYXRANCNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(=CCO1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


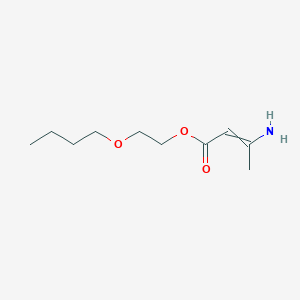
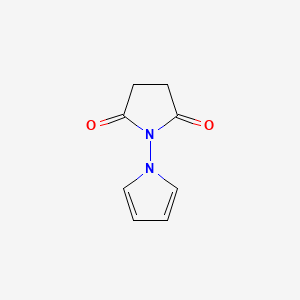
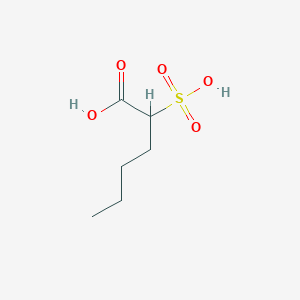
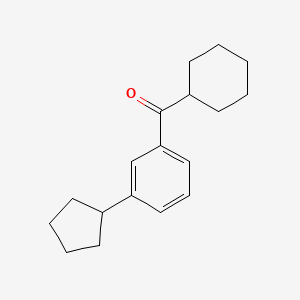

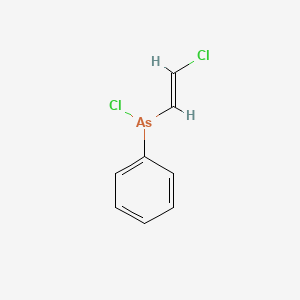
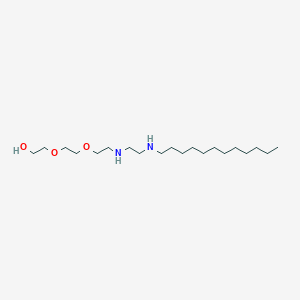
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
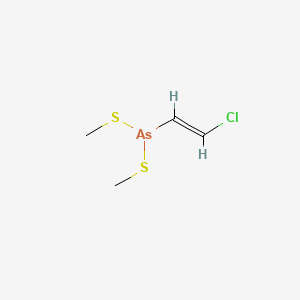
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)
